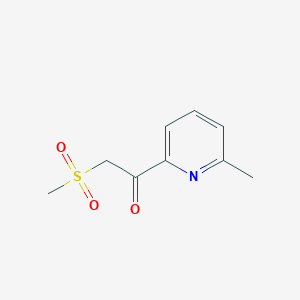

1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7-4-3-5-8(10-7)9(11)6-14(2,12)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIUSEYOSRDNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371722 | |

| Record name | 1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-51-1 | |

| Record name | 1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methylpyridin-2-yl)-2-(methylsulfonyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone, a critical intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1][2] This document moves beyond a simple recitation of analytical data, offering a narrative grounded in the principles of spectroscopic analysis and logical deduction. It is designed to serve as a practical reference for scientists engaged in the synthesis, purification, and characterization of complex organic molecules, emphasizing a self-validating, integrated analytical workflow.

Introduction and Strategic Overview

This guide employs a multi-technique approach, demonstrating how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, and 2D correlation spectroscopy) are synergistically used to assemble the molecular puzzle.

Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₃S | [3][4] |

| Molecular Weight | 289.35 g/mol | [3][4][5] |

| Monoisotopic Mass | 289.07726451 Da | [3] |

| Appearance | Pale Beige to White Solid | [6] |

The Analytical Workflow: A Strategy for Certainty

A robust structural elucidation is not a linear process but an integrated workflow where each analytical technique provides a piece of the puzzle. The causality behind this workflow is to move from the general to the specific: from molecular formula confirmation (MS) and functional group identification (IR) to the precise mapping of the atomic framework (NMR).

Caption: Integrated workflow for structure elucidation.

The Proposed Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone.

Caption: Structure and numbering scheme.

Mass Spectrometry: Elemental Composition and Initial Fragmentation

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the first logical step. Its primary function is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a critical self-validating check; if the observed mass does not correspond to the expected formula (C₁₅H₁₅NO₃S), the synthesized compound is incorrect.

Expected Results (HRMS - ESI+):

-

[M+H]⁺: 290.0845 (Calculated for C₁₅H₁₆NO₃S⁺)

-

[M+Na]⁺: 312.0665 (Calculated for C₁₅H₁₅NNaO₃S⁺)

Trustworthiness: The observation of both the protonated and sodiated adducts, each with a mass accuracy typically below 5 ppm, provides very high confidence in the assigned elemental composition.[7]

Predicted Fragmentation Pattern (EI-MS): Electron Impact (EI) mass spectrometry induces fragmentation, providing clues to the molecule's assembly. The most likely fragmentation pathways involve cleavage alpha to the carbonyl group, a characteristic fragmentation for ketones.[8]

| m/z | Proposed Fragment | Structure of Fragment | Notes |

| 289 | [C₁₅H₁₅NO₃S]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |

| 134 | [C₈H₈NO]⁺ | [6-methylpyridin-3-yl-C≡O]⁺ | Result of α-cleavage, loss of the benzylsulfone radical. This is a highly stable acylium ion and is expected to be a prominent peak. |

| 155 | [C₇H₇O₂S]⁺ | [CH₂-C₆H₄-SO₂CH₃]⁺ | Result of α-cleavage, loss of the 6-methyl-nicotinoyl radical. |

| 120 | [C₇H₆N]⁺ | [6-methylpyridin-3-yl]⁺ | Loss of CO from the m/z 134 fragment. |

| 92 | [C₆H₆N]⁺ | [Methylpyridine]⁺ | Further fragmentation of the pyridine ring. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups within the molecule.[5][9] The presence or absence of characteristic absorption bands provides immediate confirmation of the carbonyl and sulfone moieties. The principle relies on the absorption of specific frequencies of IR radiation that match the vibrational frequencies of the bonds within the molecule.[10][11]

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H Stretch | Aromatic | Confirms the presence of sp² C-H bonds in the pyridine and phenyl rings. |

| ~2950-2850 | C-H Stretch | Aliphatic | Confirms the presence of sp³ C-H bonds in the methyl and methylene groups. |

| ~1690 | C=O Stretch | Aromatic Ketone | This is a key, strong absorption. Its position below 1700 cm⁻¹ is indicative of conjugation with the pyridine ring.[4][12] |

| ~1600, ~1475 | C=C Stretch | Aromatic Rings | Multiple bands confirming the aromatic skeletons. |

| ~1320 | S=O Asymmetric Stretch | Sulfone | A strong, characteristic band for the sulfone group.[13] |

| ~1150 | S=O Symmetric Stretch | Sulfone | The second strong, characteristic band confirming the sulfone group.[13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6][14] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. We will analyze the ¹H, ¹³C, and 2D NMR data in a stepwise manner to assemble the final structure.

¹H NMR Spectroscopy - The Proton Framework

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons). The data below is consistent with published spectra.[15]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.11 | d | 1H | H-2' | Doublet due to coupling with H-4'. Highly deshielded due to proximity to nitrogen and the carbonyl group. |

| 8.16 | dd | 1H | H-4' | Doublet of doublets, coupling to both H-2' and H-5'. |

| 7.91 | d | 2H | H-11, H-15 | Aromatic protons ortho to the electron-withdrawing sulfone group are significantly deshielded. Appears as a doublet due to coupling with H-12/H-14. |

| 7.46 | d | 2H | H-12, H-14 | Aromatic protons meta to the sulfone group. Appears as a doublet due to coupling with H-11/H-15. |

| 7.29 | d | 1H | H-5' | Doublet due to coupling with H-4'. Shielded relative to other pyridine protons. |

| 4.38 | s | 2H | H-8 | Methylene protons adjacent to a carbonyl and an aromatic ring. Appears as a singlet as there are no adjacent protons. |

| 3.04 | s | 3H | H-13 | Methyl protons of the sulfone group. A singlet in a characteristic region for this functional group. |

| 2.64 | s | 3H | H-16 | Methyl protons on the pyridine ring. A singlet in a typical benzylic-like position. |

¹³C NMR Spectroscopy - The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195.5 | C-7 (C=O) | Ketone carbonyl carbon, deshielded. |

| ~163.0 | C-6' | Pyridine carbon attached to the methyl group. |

| ~154.0 | C-2' | Pyridine carbon adjacent to nitrogen, highly deshielded. |

| ~141.5 | C-10 | Phenyl carbon attached to the sulfone group. |

| ~138.0 | C-4' | Pyridine CH. |

| ~131.0 | C-9 | Phenyl carbon attached to the methylene group. |

| ~130.5 | C-11, C-15 | Phenyl CH ortho to the sulfone group. |

| ~129.0 | C-3' | Pyridine carbon attached to the carbonyl group. |

| ~128.0 | C-12, C-14 | Phenyl CH meta to the sulfone group. |

| ~124.0 | C-5' | Pyridine CH. |

| ~45.0 | C-8 (-CH₂-) | Methylene carbon. |

| ~44.5 | C-13 (-SO₂CH₃) | Sulfone methyl carbon. |

| ~25.0 | C-16 (-CH₃) | Pyridine methyl carbon. |

2D NMR Spectroscopy - Confirming Connectivity

Expertise & Experience: While 1D NMR provides the pieces, 2D NMR shows how they connect. For a structure of this complexity, Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to definitively link the isolated spin systems.

Key Predicted HMBC Correlations:

Caption: Key expected HMBC correlations.

-

H-8 to C-7 (C=O): This ³J correlation definitively links the methylene bridge to the ketone carbonyl.

-

H-8 to C-9: This ²J correlation links the other side of the methylene bridge to the sulfonyl-phenyl ring.

-

H-4' to C-7 (C=O): This ³J correlation confirms the attachment of the carbonyl group to the C-3' position of the pyridine ring.

-

H-2' to C-7 (C=O): A weaker, longer-range correlation that further supports the pyridine-ketone connection.

-

H-13 to C-10: This ³J correlation confirms the methyl group is attached to the sulfur, which is attached to the C-10 of the phenyl ring.

Experimental Protocols

Sample Preparation

A sample of the synthesized material (approx. 10-20 mg) is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are acquired on a 400 MHz spectrometer equipped with a broadband probe.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and acquisition of 16 scans.

-

¹³C{¹H} NMR: A standard proton-decoupled experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024 scans.

-

HMBC: A standard gradient-selected HMBC experiment is performed, optimized for a long-range coupling constant of 8 Hz.

Mass Spectrometry

-

HRMS (ESI): The sample is dissolved in methanol/water (1:1) with 0.1% formic acid and infused into an Orbitrap or TOF mass spectrometer operating in positive ion mode.

-

EI-MS: A sample is introduced via a direct insertion probe or GC inlet into a magnetic sector or quadrupole mass spectrometer with an electron ionization source (70 eV).

FTIR Spectroscopy

A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum is collected from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments provides an unambiguous and self-validating confirmation of the structure as 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone. HRMS confirms the elemental formula. FTIR identifies the required ketone and sulfone functional groups. ¹H and ¹³C NMR account for every proton and carbon in the proposed structure, and crucially, 2D HMBC experiments definitively establish the connectivity between the 6-methylnicotinoyl fragment and the (4-methylsulfonyl)phenylmethyl fragment through the ketone bridge. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for the characterization of this vital pharmaceutical intermediate.

References

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (US20120232281A1).

-

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link]

-

IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]

-

Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3(40), 18544-18549. [Link]

-

NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy. Chemistry LibreTexts. [Link]

- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (EP2497767A1).

-

1-(6-Methylpyridine-3-yl)-2-[4-(methylSulfonyl)phenyl]Ethanone. Sanika Chemicals. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

-

2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. Pharmaffiliates. [Link]

-

Principle of Mass Spectrometry. PREMIER Biosoft. [Link]

- Very efficient process for preparing an intermediate of etoricoxib. (US8765962B1).

-

What Is the Basic Principle of IR Spectroscopy? Surplus Solutions. [Link]

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (EP2551265B1).

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

-

Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Infrared (IR) Spectroscopy. Chemistry LibreTexts. [Link]

-

Introduction and Principle of IR Spectrophotometry. SlideShare. [Link]

-

Principles of NMR. Process NMR Associates. [Link]

-

Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Profiling the Formation of 2-Chloro-N,N-dimethylamino Trimethinium Chloride Salt, a Key Intermediate in the Manufacturing Process of Etoricoxib. ResearchGate. [Link]

-

Infrared Spectra of New Sulfur-Nitrogen Species in Solid Argon. Vscht.cz. [Link]

Sources

- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mlsu.ac.in [mlsu.ac.in]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

Physicochemical properties of Etoricoxib ketosulfone intermediate

An In-Depth Technical Guide to the Physicochemical Properties of Etoricoxib Ketosulfone Intermediate

Foreword: The Critical Role of Intermediates in API Synthesis

In the intricate pathway of pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is not merely a product of the final crystallization step but is inherited from the integrity of every preceding stage. The Etoricoxib ketosulfone intermediate (CAS No: 140104-75-6) stands as a pivotal cornerstone in the synthesis of Etoricoxib, a highly selective COX-2 inhibitor.[1] Understanding and controlling the physicochemical properties of this key intermediate is paramount. It is the lynchpin that dictates reaction kinetics, impurity profiles, yield, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth exploration of these properties, grounded in established analytical principles, to empower researchers and drug development professionals in optimizing the synthesis and control of this crucial molecule.

Molecular Identity and Core Physicochemical Profile

The Etoricoxib ketosulfone intermediate, chemically known as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is the direct precursor that undergoes cyclization to form the bipyridine core of Etoricoxib.[2][3] Its fundamental properties provide the baseline for all subsequent process development and characterization efforts.

| Property | Value | Source |

| CAS Number | 140104-75-6 | [1] |

| Molecular Formula | C₁₅H₁₅NO₃S | [4] |

| Molecular Weight | 289.4 g/mol | [4] |

| Appearance | Solid (Specific color not detailed in reviewed literature) | [5] |

Table 1: Core Physicochemical Identifiers for Etoricoxib Ketosulfone Intermediate.

Solubility Profile: A Determinant of Process Viability

The solubility of an intermediate governs critical process parameters, including solvent selection for reaction and purification, concentration limits, and crystallization kinetics. The ketosulfone intermediate exhibits a defined solubility profile that informs its handling and use in synthesis.

Experimental Observations

The intermediate is reported to be soluble in specific organic solvents, which is essential for its role in subsequent chemical transformations.[1]

| Solvent | Solubility | Significance in Drug Development |

| Dichloromethane (DCM) | Soluble | A common solvent for organic reactions, its ability to dissolve the intermediate facilitates homogeneous reaction conditions. |

| Methanol | Soluble | Often used in crystallization and purification steps; its solvency is a key parameter for process design.[1] |

| Other Organic Solvents | Limited Affinity | Some reports note a lower solubility affinity in certain organic solvents, highlighting the need for empirical solvent screening during process optimization.[5] |

Table 2: Solubility Characteristics of Etoricoxib Ketosulfone Intermediate.

Expert Insight: The choice of solvent is a causal factor in controlling the reaction environment. For the synthesis of Etoricoxib, dissolving the ketosulfone intermediate in a suitable solvent like DCM ensures that the reactants are in the same phase, which is crucial for achieving optimal reaction rates and minimizing side-product formation. The subsequent purification often involves an anti-solvent addition or cooling crystallization, where understanding the solubility curve in solvents like methanol is critical to maximizing yield and purity.

Solid-State Characterization: The Unseen Influence

The solid-state properties of an intermediate, such as its crystalline form (polymorphism) and thermal stability, can have a profound impact on its bulk properties, storage, and reactivity. While the polymorphism of the final Etoricoxib API is well-documented[2][6][7], specific studies on the polymorphic landscape of the ketosulfone intermediate are less prevalent in public literature. However, the principles of characterization remain the same.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for probing the thermal behavior of pharmaceutical solids.

-

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the melting point, detect polymorphic transitions, and assess thermal stability. For the ketosulfone intermediate, a sharp endotherm in the DSC thermogram would indicate its melting point, a critical quality attribute for identity and purity.

-

TGA measures the change in mass of a sample as a function of temperature. It is used to quantify residual solvents, water content, and determine the decomposition temperature. A stable intermediate should show no significant mass loss until a high decomposition temperature is reached.

-

Instrument: Calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

-

Sample Preparation: Accurately weigh 3-5 mg of the intermediate into a standard aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

-

DSC Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow and identify endothermic (melting, transitions) and exothermic (decomposition) events.

-

-

TGA Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen purge.

-

Record the mass loss as a function of temperature.

-

Causality: A controlled heating rate of 10 °C/min is standard and provides a good balance between resolution and experimental time. The nitrogen purge creates an inert atmosphere, preventing oxidative degradation and ensuring that observed thermal events are intrinsic to the material.[8][9]

Polymorphism

Polymorphs are different crystalline arrangements of the same molecule. Different polymorphs of an intermediate can exhibit different solubilities, stabilities, and reactivities, which can lead to batch-to-batch variability. X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and distinguishing different polymorphic forms. While specific polymorphs of the ketosulfone intermediate are not detailed, any robust manufacturing process would control the crystallization step to ensure a consistent form is produced.

Analytical Characterization for Identity, Purity, and Assay

A suite of analytical techniques is required to create a self-validating system that confirms the identity, purity, and strength of the Etoricoxib ketosulfone intermediate. This ensures that the material proceeding to the final synthesis step meets all quality specifications.

Caption: Analytical workflow for the qualification of the ketosulfone intermediate.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity and assay of pharmaceutical intermediates. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule like the ketosulfone intermediate.[6][10]

Expert Insight: The choice of an RP-HPLC method is logical due to the intermediate's structure, which contains both nonpolar (aromatic rings) and polar (ketone, sulfone) moieties. A C18 column provides a nonpolar stationary phase that retains the analyte based on its hydrophobicity. A mobile phase of acetonitrile and a buffer allows for the precise tuning of elution time for optimal separation from starting materials and potential by-products.[11][12] UV detection is effective because the aromatic rings in the molecule are strong chromophores.[10]

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 0.05M potassium dihydrogen phosphate), pH adjusted as needed.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by UV scan (e.g., ~235 nm).[10]

-

Sample Preparation: Accurately weigh and dissolve the intermediate in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 0.5 mg/mL).

-

Analysis:

-

Inject a standard of known concentration to determine the retention time and response factor.

-

Inject the sample solution.

-

For purity, identify and quantify all impurity peaks relative to the main peak area (Area % or external standard method).

-

For assay, compare the main peak area in the sample to that of the standard.

-

Spectroscopic Methods (FT-IR, NMR, MS)

Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the intermediate.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic peaks include those for the C=O (ketone) and S=O (sulfone) stretches.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a detailed map of the carbon-hydrogen framework. The ¹H-NMR spectrum would confirm the number and environment of protons (e.g., distinct signals for the methyl groups, methylene bridge, and aromatic protons).

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For the ketosulfone intermediate, a molecular ion peak corresponding to its mass (289.4 m/z) would be expected, confirming its elemental composition.[15]

Chemical Stability and Storage

The chemical stability of an intermediate is vital for ensuring its quality is maintained from the point of manufacture to its use in the next synthesis step.

-

Storage Conditions: The Etoricoxib ketosulfone intermediate is reported to be stable when stored in cool, dry conditions, with an emphasis on avoiding moisture.[1]

-

Rationale: The presence of a ketone functional group can make the alpha-protons susceptible to base-catalyzed reactions, and moisture could potentially lead to hydration or other degradative pathways. Strict environmental control during storage (e.g., sealed containers with desiccants) is a standard and necessary precaution in pharmaceutical manufacturing to prevent the ingress of moisture and ensure long-term stability. Stability studies, conducted according to ICH guidelines, would be used to formally establish a re-test date for the intermediate.[16]

Caption: The central role of the ketosulfone intermediate in the Etoricoxib synthesis pathway.

Conclusion: From Properties to Process Control

The physicochemical properties of the Etoricoxib ketosulfone intermediate are not merely academic data points; they are critical process control handles. A thorough understanding of its solubility dictates the efficiency of reaction and purification. Characterization of its solid-state and thermal behavior ensures consistent reactivity and safe handling. Finally, a robust suite of analytical methods provides the assurance of identity and purity required for modern pharmaceutical manufacturing. By controlling these fundamental properties, drug development professionals can ensure the production of a high-quality intermediate, which is the foundational step in delivering safe and effective Etoricoxib to patients.

References

-

Al-Aani, H., & Al-Rekabi, A. (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. MDPI. Retrieved from [Link]

-

ResearchGate. (2021). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]

- Google Patents. (n.d.). WO2013144977A2 - An improved process for the preparation of etoricoxib.

-

Grzybowska, K., et al. (2022). Study of Thermal Properties, Molecular Dynamics, and Physical Stability of Etoricoxib Mixtures with Octaacetylmaltose near the Glass Transition. National Institutes of Health (NIH). Retrieved from [Link]

- Google Patents. (n.d.). WO2013105106A1 - An improved process for the preparation of etoricoxib and polymorphs thereof.

- Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Geneesmiddeleninformatiebank. (2017). Public Assessment Report Scientific discussion Etoricoxib Glenmark. Retrieved from [Link]

-

ResearchGate. (2006). Development and validation of an HPLC method for analysis of etoricoxib in human plasma. Retrieved from [Link]

-

AIJR Journals. (2021). A Review on Various Analytical Methodologies for Etoricoxib. Retrieved from [Link]

-

PharmaCompass. (n.d.). Ketosulfone Drug Information. Retrieved from [Link]

- Google Patents. (n.d.). EP2714676B1 - A process for the preparation of polymorphic form i of etoricoxib.

- Google Patents. (n.d.). EP2639221A1 - Process for preparing a ketosulfone derivative.

-

ResearchGate. (2022). Structural Tailoring of Etoricoxib: A spectrochemical, medicinal and pharmacological study. Retrieved from [Link]

-

ResearchGate. (2008). Polymorphs and hydrates of Etoricoxib, a selective COX-2 inhibitor. Retrieved from [Link]

-

PubMed. (2022). Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility data of etoricoxib in different solvents. Retrieved from [Link]

-

Scholars Research Library. (n.d.). RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Retrieved from [Link]

-

Quick Company. (n.d.). "Process For The Preparation Of Etoricoxib". Retrieved from [Link]

-

PubMed. (2020). Ionisable substances chromatography: A new approach for the determination of Ketoprofen, Etoricoxib, and Diclofenac sodium in pharmaceuticals using ion - pair HPLC. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2006). Development and Validation of an HPLC Method for Analysis of Etoricoxib in Human Plasma. Retrieved from [Link]

-

IOSR Journal. (2018). MIS Determination of Etoricoxib used in Pharmaceutical Formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of DSC result of the Etoricoxib sample with.... Retrieved from [Link]

- Google Patents. (n.d.). WO2005085199A1 - Novel polymorphs of etoricoxib.

-

PubMed. (2014). Solubility and dissolution enhancement of etoricoxib by solid dispersion technique using sugar carriers. Retrieved from [Link]

- Google Patents. (n.d.). ITMI20111455A1 - NEW PROCEDURE FOR THE PREPARATION OF 1- (6-METHYLPYRIDIN-3-IL) -2- [4- (METHYLSOLFONYL) PHENYL] ETHANONE, AN INTERMEDIATE OF THE ETHORICOXIB.

-

Taylor & Francis. (2006). THERMAL ANALYSIS OF PHARMACEUTICALS. Retrieved from [Link]

-

Research Review International. (2021). Determination Of Etoricoxib By Analytical And Bioanalytical Methods: A Review. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. Retrieved from [Link]

-

Redalyc. (2012). Conceptual approach to thermal analysis and its main applications. Retrieved from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

-

The Pharma Innovation. (2017). Comparative evaluation of quality control parameters of some etoricoxib generic tablets available in Bangladesh. Retrieved from [Link]

Sources

- 1. globallinker.com [globallinker.com]

- 2. WO2013144977A2 - An improved process for the preparation of etoricoxib - Google Patents [patents.google.com]

- 3. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 4. Ketosulfone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. WO2013105106A1 - An improved process for the preparation of etoricoxib and polymorphs thereof - Google Patents [patents.google.com]

- 8. alraziuni.edu.ye [alraziuni.edu.ye]

- 9. Conceptual approach to thermal analysis and its main applications [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Ionisable substances chromatography: A new approach for the determination of Ketoprofen, Etoricoxib, and Diclofenac sodium in pharmaceuticals using ion - pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iosrjournals.org [iosrjournals.org]

- 15. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

CAS 221615-75-4 chemical properties and hazards

An In-Depth Technical Guide to GSK1070916: An Aurora B/C Kinase Inhibitor Senior Application Scientist Note: This guide provides a comprehensive technical overview of the potent and selective Aurora B/C kinase inhibitor, GSK1070916. While the initial query referenced CAS 221615-75-4, this number corresponds to an intermediate used in the synthesis of the drug Etoricoxib[1]. The compound of primary interest to researchers in the field of oncology and cell biology, known for its specific kinase inhibition, is GSK1070916, which has the CAS number 942918-07-2. This guide will focus exclusively on the latter.

GSK1070916 is a highly selective, ATP-competitive small molecule inhibitor with significant potential in antineoplastic therapy[2][3]. Its mechanism revolves around the disruption of mitotic processes, making it a critical tool for cancer research and drug development. This document will detail its chemical properties, mechanism of action, key experimental protocols, and associated hazards to support its effective and safe use in a research setting.

Chemical and Physical Properties

GSK1070916 is a complex heterocyclic molecule. Its key identifiers and physical properties are summarized below, primarily sourced from the PubChem database and supplier information. Accurate identification is crucial for sourcing and for the correct interpretation of experimental data.

| Property | Value | Source |

| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-1H-pyrazol-3-yl]phenyl]-1,1-dimethylurea | PubChem[2] |

| CAS Number | 942918-07-2 | LKT Labs[4], IUPHAR/BPS[5] |

| Molecular Formula | C₃₀H₃₃N₇O | PubChem[2], LKT Labs[4] |

| Molecular Weight | 507.6 g/mol | PubChem[2] |

| Appearance | Yellow to off-white powder | LKT Labs[4] |

| Solubility | DMSO: 93 mg/mL (183.2 mM), Ethanol: 8 mg/mL (15.75 mM), Insoluble in water | LKT Labs[4] |

Mechanism of Action: Disrupting Mitosis at its Core

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are fundamental regulators of mitosis.[3] Overexpression of these kinases is a common feature in many human cancers, making them prime therapeutic targets. GSK1070916 is a reversible and ATP-competitive inhibitor that demonstrates high potency and selectivity for Aurora B and Aurora C over the more structurally related Aurora A.[3][6]

Key Mechanistic Attributes:

-

High Potency: It inhibits Aurora B and Aurora C with Kᵢ values of 0.38 nM and 1.5 nM, respectively.[6][7]

-

High Selectivity: It is over 250-fold more selective for Aurora B/C compared to Aurora A, which is critical for minimizing off-target effects.[7]

-

Slow Dissociation: GSK1070916 exhibits an exceptionally slow rate of dissociation from Aurora B, with a half-life exceeding 480 minutes. This "long residence time" means that the inhibitory effect is sustained within the cell long after the extracellular concentration of the drug may have decreased.[3]

The primary consequence of Aurora B inhibition is the failure of downstream phosphorylation events essential for mitosis. Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which ensures correct chromosome segregation and cytokinesis. By inhibiting Aurora B, GSK1070916 prevents the phosphorylation of key substrates, most notably Histone H3 at Serine 10 (p-H3S10).[4] This disruption leads to mitotic checkpoint failure, resulting in cells exiting mitosis without proper division (endoreduplication), becoming polyploid, and ultimately undergoing apoptosis.[8]

Caption: Mechanism of Action for GSK1070916.

Hazard Identification and Safety Protocols

As an active cytotoxic agent, GSK1070916 must be handled with appropriate caution. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Measures & Handling:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]

-

Engineering Controls: Handle in a well-ventilated area. For weighing or preparing solutions from powder, a chemical fume hood or a ventilated balance enclosure is recommended to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Prevent release into the environment.[9]

Key Experimental Protocols

The following protocols provide a framework for assessing the activity of GSK1070916. The causality behind specific steps is explained to enhance experimental design and troubleshooting.

Protocol 1: Biochemical Aurora B Kinase Activity Assay (Luminescence-Based)

This assay directly measures the ability of GSK1070916 to inhibit purified Aurora B kinase by quantifying ATP consumption. The ADP-Glo™ Kinase Assay system is a common platform for this.

Causality: The principle is that as the kinase phosphorylates its substrate, it converts ATP to ADP. The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ reagent first eliminates unused ATP, then converts the ADP back to ATP, which is used by luciferase to generate a light signal. An inhibitor will reduce kinase activity, leading to less ADP and a lower luminescent signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a master mix containing the kinase substrate (e.g., Myelin Basic Protein) and ATP in the assay buffer. The ATP concentration should be near the Kₘ of the enzyme for accurate IC₅₀ determination.

-

Prepare a 2x working solution of purified, recombinant Aurora B kinase in assay buffer.

-

Prepare serial dilutions of GSK1070916 in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.

-

-

Assay Plate Setup (384-well, low-volume white plate):

-

Add 2.5 µL of each GSK1070916 dilution to the appropriate wells.

-

Add 2.5 µL of assay buffer with DMSO (vehicle control) to "Positive Control" wells.

-

Add 2.5 µL of assay buffer to "Blank" wells (no enzyme).

-

Add 5 µL of the substrate/ATP master mix to all wells.

-

-

Initiate Kinase Reaction:

-

Add 2.5 µL of the 2x Aurora B kinase solution to all wells except the "Blank" wells.

-

Mix the plate gently (e.g., orbital shaker for 30 seconds).

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (ADP-Glo™ Protocol):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the "Blank" signal from all other wells.

-

Normalize the data to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

-

Plot the normalized response versus the log of GSK1070916 concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: Cellular Assay - Western Blot for Phospho-Histone H3

This cell-based assay validates the mechanism of action of GSK1070916 by measuring the inhibition of a direct downstream substrate in a biological context.

Causality: Treating cancer cells with GSK1070916 will inhibit the intracellular Aurora B kinase. This prevents the phosphorylation of Histone H3 at Serine 10. By lysing the cells and separating proteins by size via SDS-PAGE, we can use an antibody specific to the p-H3S10 modification to detect the level of this marker. A dose-dependent decrease in the p-H3S10 signal, relative to a loading control like total Histone H3 or β-actin, confirms the compound's on-target activity.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate a cancer cell line known to have high mitotic activity (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of GSK1070916 in complete culture medium.

-

Treat the cells with the GSK1070916 dilutions and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours). The optimal time should be determined empirically but should be sufficient to allow cells to enter mitosis.

-

-

Protein Extraction (Histone Enrichment):

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate with 1x Laemmli sample buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.

-

Alternatively, for cleaner histone preps, use an acid extraction protocol.

-

Determine protein concentration using a compatible assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 15-20 µg) per lane on a 15% polyacrylamide gel. Histones are small (~17 kDa), so a higher percentage gel provides better resolution.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).[10]

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10) diluted in blocking buffer.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3 or another loading control.

-

Quantify band intensities using software like ImageJ.[11] Calculate the ratio of p-H3S10 to the loading control for each treatment condition to demonstrate dose-dependent inhibition.

-

Caption: Experimental workflows for evaluating GSK1070916.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46885626, Gsk-1070916. PubChem. [Link]

-

Hardwicke, M. A., Oleykowski, C. A., Plant, R., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-1817. [Link]

-

LKT Laboratories, Inc. (2020). Safety Data Sheet for GSK-1070916. LKT Labs. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916 Ligand Page. [Link]

-

Pharmaffiliates. 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. [Link]

-

Prudence Pharma Chem. 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl]ethanone [Ketosulfone]. [Link]

-

BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]

-

Selvi, F., et al. (2010). Epigenetic Changes in the Brain: Measuring Global Histone Modifications. In: Napier, T., et al. Enduring Chronic Pain. Springer, New York, NY. [Link]

-

Adams, N. D., Adams, J. L., Burgess, J. L., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]

-

Rockland Immunochemicals Inc. Histone Immunoblotting Protocol. [Link]

-

Anderson, K., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 420(2), 259-265. [Link]

Sources

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSK-1070916 - LKT Labs [lktlabs.com]

- 5. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 11. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone

An In-depth Technical Guide to the Characterization of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone

Abstract

This document provides a comprehensive technical framework for the biological characterization of the novel chemical entity, 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone. Based on a detailed structural analysis, we hypothesize that this compound functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, experience-driven roadmap for elucidating the compound's mechanism of action, potency, and selectivity. The protocols and workflows described herein are grounded in established pharmacological principles and represent a robust methodology for advancing a novel compound from initial hypothesis to validated lead candidate.

Introduction and Core Hypothesis

The compound 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone is a novel molecule whose biological activity has not been extensively documented in publicly available literature. However, its chemical architecture contains key structural motifs highly characteristic of the 'coxib' class of selective COX-2 inhibitors.

-

The Phenylsulfonyl Moiety : The (4-methylsulfonyl)phenyl group is a critical pharmacophore found in numerous selective COX-2 inhibitors, including celecoxib and etoricoxib. This group is known to insert into a specific hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform, thereby conferring selectivity.

-

The Diaryl Heterocycle Scaffold : The central ethanone linker connecting two aryl rings (a pyridine and a phenyl ring) is a common structural arrangement for this class of inhibitors, orienting the key functional groups for optimal interaction with the enzyme's active site.

Based on this structural homology, our central working hypothesis is that 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone is a potent and selective inhibitor of the COX-2 enzyme. This guide outlines the essential experimental workflow to rigorously test this hypothesis.

Logical Framework for Investigation

The following diagram illustrates the proposed research and validation workflow.

Caption: Investigative workflow from hypothesis to validation.

In Vitro Enzymatic Characterization: COX-1/COX-2 Inhibition Assay

The primary objective is to determine the compound's inhibitory potency (IC50) against isolated human COX-1 and COX-2 enzymes. This head-to-head comparison is the gold standard for quantifying selectivity.

Experimental Rationale

We will employ a colorimetric or fluorescent COX inhibitor screening assay. This method monitors the peroxidase activity of the COX enzymes. Arachidonic acid is first oxidized by the cyclooxygenase active site, producing Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, and in this process, a chromogenic substrate is oxidized, producing a measurable colorimetric signal. An inhibitor will block the initial PGG2 formation, thus preventing color development. This provides a robust and high-throughput method for quantifying enzyme inhibition.

Detailed Protocol: COX Inhibitor Screening Assay

-

Compound Preparation :

-

Prepare a 10 mM stock solution of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone in 100% DMSO.

-

Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to achieve a final assay concentration range from ~1 nM to 10 µM. Include a known selective (Etoricoxib) and non-selective (Ibuprofen) inhibitor as controls.

-

-

Enzyme and Reagent Preparation :

-

Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided Tris-HCl buffer.

-

Prepare the reaction buffer containing Tris-HCl, EDTA, and heme cofactor.

-

Prepare the arachidonic acid (substrate) and colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) solutions.

-

-

Assay Execution (96-well plate format) :

-

Add 140 µL of reaction buffer to each well.

-

Add 10 µL of heme cofactor.

-

Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to respective wells. "No enzyme" wells serve as a background control.

-

Add 10 µL of the serially diluted test compound or control inhibitor. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of arachidonic acid substrate solution.

-

Immediately add 10 µL of the colorimetric probe.

-

Read the absorbance at 590 nm every minute for 10 minutes using a plate reader.

-

-

Data Analysis :

-

Calculate the rate of reaction (Vmax) for each well from the linear phase of the absorbance curve.

-

Normalize the data: % Inhibition = 100 * (1 - (Vmax_inhibitor - Vmax_background) / (Vmax_vehicle - Vmax_background)).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

-

Hypothetical Data Summary

The expected outcome for a successful selective COX-2 inhibitor is a low nanomolar IC50 for COX-2 and a significantly higher (micromolar or greater) IC50 for COX-1.

| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| 1-(6-methyl...ethanone (Test Compound) | 5.2 | >10,000 | >1923 |

| Etoricoxib (Positive Control) | 8.5 | >12,000 | >1411 |

| Ibuprofen (Non-selective Control) | 2,500 | 1,200 | 0.48 |

The Selectivity Index is a critical parameter, and a value >100 is generally considered highly selective.

Cell-Based Mechanism of Action Validation

While in vitro assays are essential for determining direct enzyme inhibition, a cell-based assay confirms this activity in a more physiologically relevant context. The most common method involves measuring the inhibition of prostaglandin E2 (PGE2) production in inflammatory cells.

Experimental Rationale

We will use a murine macrophage cell line (e.g., RAW 264.7) or human monocytes (e.g., THP-1). Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of COX-2 expression and subsequent PGE2 synthesis. By pre-treating the cells with our test compound before LPS stimulation, we can measure its ability to suppress this inflammatory response. PGE2 levels are then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow for Cell-Based PGE2 Assay

Caption: Workflow for the cell-based PGE2 inhibition assay.

Detailed Protocol: PGE2 Inhibition Assay

-

Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment : Remove the culture medium and replace it with fresh, serum-free medium containing the test compound at various concentrations (e.g., 0.1 nM to 1 µM). Include vehicle (DMSO) and a positive control (Etoricoxib). Incubate for 1 hour.

-

LPS Stimulation : Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated negative control wells).

-

Incubation : Incubate the plate for 24 hours at 37°C in a CO2 incubator. This allows for COX-2 expression and the subsequent production and accumulation of PGE2 in the supernatant.

-

Supernatant Collection : Carefully collect the cell culture supernatant from each well for analysis.

-

PGE2 ELISA : Quantify the PGE2 concentration in the supernatant using a commercially available competitive ELISA kit, following the manufacturer's instructions precisely.

-

Data Analysis : Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the data and determine the IC50 value using a 4PL curve fit. The IC50 from this assay should be comparable to the in vitro COX-2 IC50.

Underlying Signaling Pathway

The therapeutic effect of selective COX-2 inhibitors is derived from their precise intervention in the arachidonic acid cascade, which is central to the inflammatory process.

The COX-2 Inflammatory Pathway

Upon cellular stimulation by pro-inflammatory signals like LPS or cytokines (e.g., IL-1β), the enzyme phospholipase A2 (PLA2) liberates arachidonic acid (AA) from the cell membrane. COX-2 then metabolizes AA into the unstable intermediate PGH2. PGH2 is further converted by specific synthases into various pro-inflammatory prostaglandins, most notably PGE2, which promotes pain, fever, and vasodilation. Our test compound is hypothesized to block the conversion of AA to PGH2.

Caption: The COX-2 signaling pathway and the site of inhibition.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process to validate the hypothesized biological activity of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone as a selective COX-2 inhibitor. Successful confirmation through these in vitro and cell-based assays—demonstrating potent COX-2 inhibition and a high selectivity index—would establish this compound as a promising lead candidate.

Subsequent research should focus on:

-

Pharmacokinetic Profiling (ADME) : Assessing the compound's absorption, distribution, metabolism, and excretion properties.

-

In Vivo Efficacy Models : Testing the compound in established animal models of inflammation and pain (e.g., carrageenan-induced paw edema, collagen-induced arthritis).

-

Safety and Toxicology : Evaluating off-target effects and determining the compound's safety profile.

This structured approach ensures that research efforts are built upon a solid, verifiable foundation, maximizing the potential for successful drug development.

References

-

Title: The COX-2 inhibitor selectivity of celecoxib is attributed to a specific hydrogen bond network Source: PNAS URL: [Link]

-

Title: A colorimetric screening assay for cyclooxygenase-2 inhibitors Source: MethodsX, Elsevier URL: [Link]

-

Title: Etoricoxib: a potent and selective second-generation COX-2 inhibitor Source: British Journal of Pharmacology URL: [Link]

-

Title: Role of Cyclooxygenase-2 in Prostaglandin E2-Mediated Pain and Inflammation Source: The Journal of aaps URL: [Link]

The Mechanism of Action of Etoricoxib Precursors: A Technical Guide for Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of the mechanism of action related to etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor. A critical distinction is made between chemical synthesis precursors, which are intermediates in the manufacturing process, and pharmacological precursors, or prodrugs, which are designed to be converted into the active drug within the body. While the chemical synthesis of etoricoxib is well-documented, there is a notable absence of specific etoricoxib prodrugs in the publicly available scientific literature. This guide will first detail the well-established mechanism of action of etoricoxib itself. Subsequently, it will explore the rationale for developing non-steroidal anti-inflammatory drug (NSAID) prodrugs and present hypothetical mechanisms of action for potential etoricoxib precursors based on common prodrug strategies. This exploration aims to provide a forward-looking perspective for researchers and drug development professionals in the field of pain and inflammation management.

Introduction to Etoricoxib

Etoricoxib is a second-generation, highly selective cyclooxygenase-2 (COX-2) inhibitor belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] It is clinically used for the management of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis.[2] Its mechanism of action, centered on the selective inhibition of COX-2, is designed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[1]

The Concept of "Precursors" in the Context of Etoricoxib

The term "precursor" can have two distinct meanings in drug development, and it is crucial to differentiate them when discussing etoricoxib.

Chemical Synthesis Precursors

In the context of pharmaceutical manufacturing, precursors are the intermediate chemical compounds that are part of the synthesis pathway to the final active pharmaceutical ingredient (API). Patents extensively describe the synthesis of etoricoxib from various starting materials.[3][4] For instance, one patented process involves the oxidation of a thioether precursor to form the active sulfone moiety of etoricoxib.[3] These precursors are not administered to patients and do not have a pharmacological mechanism of action within the body.

Pharmacological Precursors (Prodrugs)

A prodrug is a pharmacologically inactive compound that is converted into an active drug through metabolic processes in the body (bioactivation). The prodrug approach is often employed to improve a drug's pharmacokinetic properties, such as solubility, permeability, and targeted delivery, or to reduce its side effects. For NSAIDs, a common goal of prodrug design is to mask the free carboxylic acid group, which is often associated with direct gastric irritation. While the concept of creating prodrugs for NSAIDs is well-established, with strategies like ester and amide linkages being explored, there is a lack of specific, publicly documented prodrugs for etoricoxib.[5]

Mechanism of Action of Etoricoxib (The Active Moiety)

The therapeutic effects of etoricoxib are a direct result of its selective inhibition of the COX-2 enzyme.

The Role of Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes exist in two primary isoforms, COX-1 and COX-2. Both enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of various physiological and pathophysiological processes.[1]

-

COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, including the protection of the gastric mucosa and the regulation of platelet aggregation.[1]

-

COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation by pro-inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to pain, inflammation, and fever.[1]

Selective Inhibition of COX-2 by Etoricoxib

Etoricoxib exhibits a high degree of selectivity for inhibiting COX-2 over COX-1.[2] This selectivity is attributed to its specific binding to the active site of the COX-2 enzyme. By blocking the action of COX-2, etoricoxib prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins (such as PGE2), thereby reducing pain and inflammation.[1] The minimal inhibition of COX-1 at therapeutic doses is the basis for the reduced gastrointestinal toxicity of etoricoxib compared to non-selective NSAIDs.

Signaling Pathway of Etoricoxib's Action

Caption: Mechanism of action of Etoricoxib.

Metabolism of Etoricoxib

Etoricoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[6] The major metabolic pathway involves the oxidation of the 6'-methyl group to form a 6'-hydroxymethyl derivative, which is then further oxidized to a 6'-carboxylic acid metabolite. These metabolites are either inactive or only weak COX-2 inhibitors and are primarily excreted in the urine.[6] Less than 1% of the administered dose is recovered as the unchanged parent drug in the urine.

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~100% |

| Protein Binding | ~92% |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour |

| Elimination Half-life | ~22 hours |

| Metabolism | Hepatic (primarily CYP3A4) |

| Excretion | Primarily renal (as metabolites) |

Etoricoxib Precursors: A Frontier in Drug Development

As of the current scientific literature, there are no specifically designed and clinically evaluated prodrugs of etoricoxib. However, the rationale for developing NSAID prodrugs remains strong, primarily to mitigate gastrointestinal side effects and improve drug delivery.

Hypothetical Mechanisms of Action for Potential Etoricoxib Prodrugs

Based on established prodrug strategies for other NSAIDs, we can hypothesize the mechanisms of action for potential etoricoxib precursors.

Ester Prodrugs

An ester prodrug of etoricoxib would likely involve the modification of a part of the molecule to include an ester linkage. This prodrug would be designed to be absorbed intact and then hydrolyzed by esterase enzymes, which are abundant in the plasma and various tissues, to release the active etoricoxib.

Conceptual Workflow for an Etoricoxib Ester Prodrug

Caption: Bioactivation of a hypothetical Etoricoxib ester prodrug.

Amide Prodrugs

Similarly, an amide prodrug could be synthesized. Amide bonds are generally more stable to hydrolysis than ester bonds, which could potentially lead to a slower release of the active drug. These prodrugs would be activated by amidase enzymes.[5]

Phosphate Prodrugs

A phosphate prodrug strategy could be employed to enhance the aqueous solubility of a molecule. A phosphate group could be attached to a suitable position on the etoricoxib structure. This would create a highly water-soluble prodrug, which could be beneficial for parenteral formulations. In the body, the phosphate group would be cleaved by alkaline phosphatases to release the active etoricoxib.

Experimental Protocols for Evaluating NSAID Prodrugs

The evaluation of a potential etoricoxib prodrug would require a series of in vitro and in vivo studies.

In Vitro Hydrolysis Studies

Objective: To determine the rate and extent of conversion of the prodrug to etoricoxib in biological matrices.

Methodology:

-

Preparation of Incubation Media: Prepare solutions of simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and human plasma.

-

Incubation: Add a known concentration of the etoricoxib prodrug to each medium and incubate at 37°C.

-

Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.

-

Sample Preparation: Immediately quench the enzymatic reaction (e.g., by adding acetonitrile) and process the samples (e.g., protein precipitation followed by centrifugation).

-

Analysis: Quantify the concentrations of both the prodrug and the released etoricoxib using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the rate of hydrolysis and the half-life of the prodrug in each medium.

In Vivo Pharmacokinetic Studies

Objective: To compare the pharmacokinetic profile of the prodrug with that of etoricoxib.

Methodology:

-

Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

-

Dosing: Administer equimolar doses of the etoricoxib prodrug and etoricoxib to different groups of animals via the intended clinical route (e.g., oral gavage).

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Separation: Process the blood samples to obtain plasma.

-

Bioanalysis: Analyze the plasma samples to determine the concentrations of the prodrug and etoricoxib using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life, for both the prodrug and the active drug.

-

Comparison: Compare the pharmacokinetic profiles to assess the absorption, distribution, metabolism, and excretion characteristics of the prodrug relative to etoricoxib.

Conclusion

While the term "precursor" in the context of etoricoxib predominantly refers to intermediates in its chemical synthesis, the development of pharmacological precursors, or prodrugs, represents a logical next step in optimizing its therapeutic profile. The mechanism of action of etoricoxib itself is well-understood and is centered on its highly selective inhibition of the COX-2 enzyme. Although specific etoricoxib prodrugs are not yet described in the public domain, this guide has outlined the hypothetical mechanisms by which such prodrugs could be designed to be bioactivated. The provided experimental protocols offer a framework for the preclinical evaluation of any future etoricoxib prodrug candidates. Further research into this area could lead to the development of novel therapeutic agents with improved safety and efficacy for the management of pain and inflammation.

References

-

PubChem. Etoricoxib. National Center for Biotechnology Information. [Link]

- Google Patents. US9024030B2 - Process for the synthesis of etoricoxib.

- Google Patents. CN104693113A - Synthesis method of etoricoxib.

-

Patsnap Synapse. What is the mechanism of Etoricoxib? [Link]

-

Wikipedia. Etoricoxib. [Link]

-

Asian Journal of Pharmacy and Pharmacology. Design and Development of Etoricoxib Loaded Nanoparticles for the Effective Treatment of Rheumatoid Arthritis. [Link]

-

PubMed. Etoricoxib enhances aryl hydrocarbon receptor activity. [Link]

-

precisionFDA. ETORICOXIB. [Link]

-

PubMed. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. [Link]

-

PubMed. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. [Link]

-

Scholars Research Library. Formulation Development of Etoricoxib Tablets by Wet Granulation and Direct Compression Methods Employing Starch Phosphate. [Link]

- Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (Source URL not available in search results)

-

PubMed. Controlled release of etoricoxib from poly(ester urea) films for post-operative pain management. [Link]

-

Future Medicine. Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. [Link]

-

PubMed. Development and Evaluation of Repurposed Etoricoxib Loaded Nanoemulsion for Improving Anticancer Activities against Lung Cancer Cells. [Link]

-

ResearchGate. Formulation Design and In Vitro Characterization of Etoricoxib Cream for the Treatment of Rheumatoid Arthritis. [Link]

-

Semantic Scholar. Development and Characterization of Etoricoxib Organogels. [Link]

-

PubMed. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. [Link]

-

National Institutes of Health. Development and Evaluation of Repurposed Etoricoxib Loaded Nanoemulsion for Improving Anticancer Activities against Lung Cancer Cells. [Link]

Sources

- 1. What is the mechanism of Etoricoxib? [synapse.patsnap.com]

- 2. Etoricoxib - Wikipedia [en.wikipedia.org]

- 3. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 4. CN104693113A - Synthesis method of etoricoxib - Google Patents [patents.google.com]

- 5. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4), a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document collates and interprets available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a detailed structural elucidation of the molecule. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this compound. Methodologies for data acquisition are discussed, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of Spectroscopic Analysis in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is as critical as that of the final active pharmaceutical ingredient (API). The purity, identity, and structural integrity of intermediates like 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone directly impact the quality, safety, and efficacy of the final drug product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical workflow. Each technique provides a unique and complementary piece of the structural puzzle, and together they offer a high-fidelity confirmation of the molecule's identity and purity.

This guide delves into the specific spectroscopic signature of CAS 221615-75-4, providing an expert-level interpretation of its NMR, IR, and MS data. The subsequent sections will detail the experimental parameters for acquiring this data and present a comprehensive analysis of the spectra, culminating in a complete structural assignment.

Molecular Structure and Key Functional Groups

The molecule, with the chemical formula C₁₅H₁₅NO₃S, possesses a distinct architecture comprising a 6-methylpyridine ring, an ethanone linker, and a 4-(methylsulfonyl)phenyl group. Understanding these constituent parts is fundamental to interpreting the spectroscopic data.

-

6-Methylpyridine Ring: A heterocyclic aromatic system that will exhibit characteristic signals in the aromatic region of the NMR spectrum. The methyl group will present a distinct singlet.

-

Ethanone Linker: This keto-bridge is a key structural feature. The carbonyl group will have a strong, characteristic absorption in the IR spectrum, and the adjacent methylene protons will show a singlet in the ¹H NMR spectrum.

-

4-(Methylsulfonyl)phenyl Group: A para-substituted benzene ring where the sulfonyl group and its methyl substituent will have defined spectroscopic signatures. The protons on the phenyl ring will appear as a set of doublets due to their chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To obtain high-quality ¹H and ¹³C NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key resonances of the analyte.

-